molecular formula C8H14N4 B7483132 N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine

N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine

Cat. No.: B7483132
M. Wt: 166.22 g/mol
InChI Key: SVSHSGMJDGVZGF-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the [3+3] cycloaddition reaction, where a three-carbon compound reacts with an amidine in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes can include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines . The choice of reagents and conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei, the causative organism of sleeping sickness . The compound may also inhibit key enzymes or disrupt cellular functions in the target organisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N',N'-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-12(2)7-6-11-8-9-4-3-5-10-8/h3-5H,6-7H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSHSGMJDGVZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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